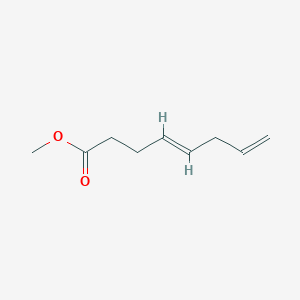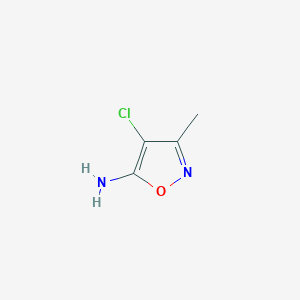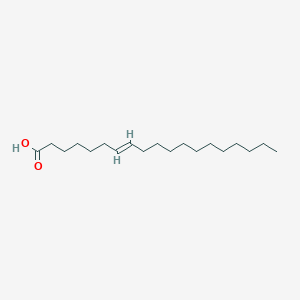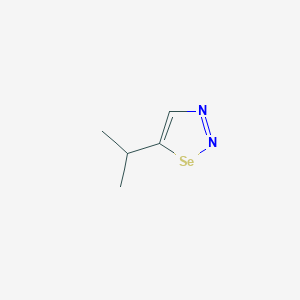
5-Isopropyl-1,2,3-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1,2,3-selenadiazole is a heterocyclic organic compound that contains a selenium atom. It has been used in scientific research for its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 5-Isopropyl-1,2,3-selenadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by increasing the production of reactive oxygen species, which can lead to cancer cell death.
Biochemical And Physiological Effects
Studies have shown that 5-Isopropyl-1,2,3-selenadiazole has antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, it has been shown to have anti-cancer effects, which can help to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Isopropyl-1,2,3-selenadiazole in lab experiments is that it has been shown to have low toxicity. This means that it is unlikely to cause harm to cells or animals at the concentrations used in experiments. However, one limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 5-Isopropyl-1,2,3-selenadiazole. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung cancer and colon cancer. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Isopropyl-1,2,3-selenadiazole and to optimize its synthesis method for greater yield.
Synthesis Methods
The synthesis of 5-Isopropyl-1,2,3-selenadiazole involves the reaction of isopropyl hydrazine with selenium dioxide. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid. The yield of the reaction is typically around 60%.
Scientific Research Applications
5-Isopropyl-1,2,3-selenadiazole has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. In particular, it has been studied for its potential use in the treatment of prostate cancer and breast cancer.
properties
CAS RN |
167555-66-0 |
|---|---|
Product Name |
5-Isopropyl-1,2,3-selenadiazole |
Molecular Formula |
C5H8N2Se |
Molecular Weight |
175.1 g/mol |
IUPAC Name |
5-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-6-7-8-5/h3-4H,1-2H3 |
InChI Key |
GKVYQWBXNWHDTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=N[Se]1 |
Canonical SMILES |
CC(C)C1=CN=N[Se]1 |
synonyms |
1,2,3-Selenadiazole,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



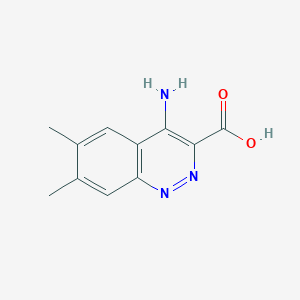
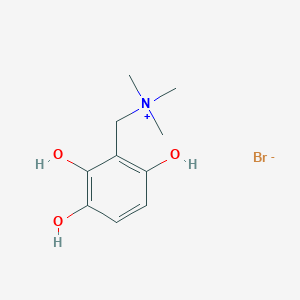
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
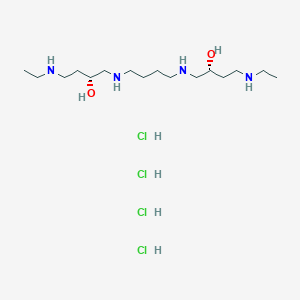
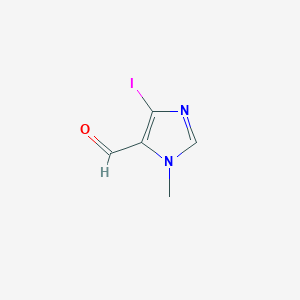
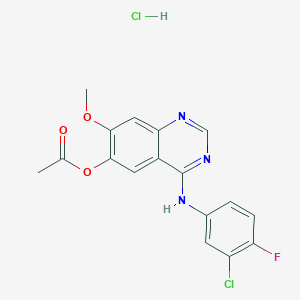
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
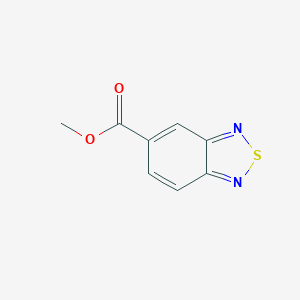
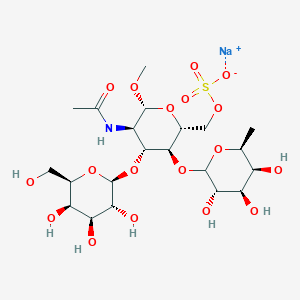
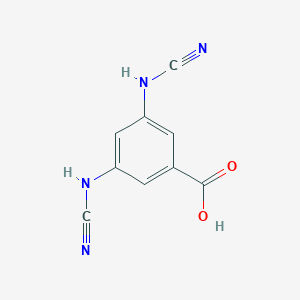
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
